The source of 2-Hydroxygentamicin C1 is the fermentation processes involving Micromonospora purpurea. This organism is known for producing various gentamicin components, including gentamicin C1, C2, and their derivatives. The production involves optimizing growth conditions and nutrient availability to maximize yield.
2-Hydroxygentamicin C1 falls under the classification of aminoglycoside antibiotics. These compounds are characterized by their ability to inhibit bacterial protein synthesis, making them effective against various bacterial pathogens.
The synthesis of 2-Hydroxygentamicin C1 can be achieved through several chemical methods. One notable approach involves the modification of gentamicin C1 through selective hydroxylation at the second carbon position.
The synthesis typically begins with gentamicin C1 as the starting material. Chemical reactions such as hydrogenolysis and treatment with hydroxylating agents can introduce the hydroxyl group at the desired position. For instance, one method described in literature involves using barium hydroxide in aqueous conditions to facilitate the introduction of functional groups while maintaining high yields.
The molecular formula for 2-Hydroxygentamicin C1 is with a molecular weight of approximately 493.59 g/mol. The structure consists of an aminocyclitol ring linked to multiple amino sugars, which are crucial for its biological activity.
2-Hydroxygentamicin C1 undergoes various chemical reactions typical of aminoglycosides, including oxidation, reduction, and substitution reactions.
These reactions allow the creation of various analogs with potentially altered antimicrobial properties.
The mechanism by which 2-Hydroxygentamicin C1 exerts its antibacterial effects primarily involves binding to the bacterial ribosome. Specifically, it interacts with the 30S ribosomal subunit, disrupting protein synthesis.
This compound targets regions on the ribosomal RNA that are crucial for translation fidelity. By binding to these sites, it causes misreading of mRNA, leading to the production of nonfunctional proteins and ultimately bacterial cell death.
2-Hydroxygentamicin C1 typically appears as a white to off-white powder that is soluble in water. Its melting point ranges between 220°C and 240°C, where decomposition may occur.
The compound exhibits stability under normal storage conditions but may degrade when exposed to extreme pH levels or high temperatures. Its solubility in aqueous solutions makes it suitable for intravenous administration.
2-Hydroxygentamicin C1 is primarily used in clinical settings as an antibiotic for treating serious infections caused by susceptible bacteria. It is particularly effective against infections in immunocompromised patients or those with severe underlying conditions.
In addition to its therapeutic uses, research continues into its potential applications in combination therapies and its role in addressing antibiotic resistance issues within bacterial populations. Studies are ongoing to explore its efficacy against resistant strains and its mechanisms at a molecular level.
2-Hydroxygentamicin C1 originates from engineered biosynthetic pathways in Micromonospora purpurea and related species. This compound is synthesized through mutational biosynthesis, a process where specific idiotroph mutants—generated by blocking endogenous aminocyclitol production—require exogenous substrates to produce antibiotics. When supplemented with modified aminocyclitols like streptamine, these mutants incorporate a hydroxyl group at the C2 position of the 2-deoxystreptamine (2-DOS) core. This pathway diverts from native gentamicin biosynthesis, which typically yields gentamicin C complexes (C1, C1a, C2) without C2 hydroxylation [1] [8]. The mutant strains exhibit altered substrate specificity, enabling the production of 2-hydroxygentamicin C1 as part of a broader "2-hydroxygentamicin C complex" [1] [5].
Key Biosynthetic Intermediates in Micromonospora:
| Precursor | Enzyme Systems Involved | Major Product |
|---|---|---|
| 2-Deoxystreptamine (native) | Gentamicin methyltransferases | Gentamicin C complex |
| Streptamine (exogenous) | C2-hydroxylases | 2-Hydroxygentamicin C complex |
| 2,5-Dideoxystreptamine | Deoxygenases/aminotransferases | 5-Deoxygentamicin complex |
The C2 hydroxylation of gentamicin C1 is catalyzed by flavin-dependent monooxygenases, which utilize molecular oxygen and reduced FMN (flavin mononucleotide) to install the hydroxyl group. These enzymes operate via a preferential random-order kinetic mechanism:
This mechanism is distinct from typical monooxygenases due to its ability to use both FMNH⁻ and FADH⁻ as cofactors, enhancing versatility in biosynthesis [2].
The structural distinction of 2-hydroxygentamicin C1 lies in the replacement of a hydrogen atom with a hydroxyl group at C2 of the 2-DOS ring, fundamentally altering its bioactivity profile compared to other gentamicin components:
Structural and Bioactivity Comparison:
| Compound | Molecular Weight | Key Modification | Antimicrobial Potency | Activity Against Resistant Strains |
|---|---|---|---|---|
| Gentamicin C1 | 477.60 g/mol | C6′-N methylation | High | Low |
| 2-Hydroxygentamicin C1 | 493.59 g/mol | C2 hydroxylation | Moderate | High (vs. acetyltransferase-producers) |
| Gentamicin C2 | 463.57 g/mol | C6′-N methylation | High | Low |
| 5-Deoxygentamicin C1 | 461.58 g/mol | C5 deoxygenation | Moderate | Improved (vs. acetylating strains) |
Bioactivity Notes:
Combinatorial biosynthesis enables high-yield production of 2-hydroxygentamicin C1 through strategic gene manipulations:
Yield Optimization via Genetic Engineering:
| Strain | Genetic Modification | Promoter | Product | Yield (μg/ml) |
|---|---|---|---|---|
| M. echinospora wild-type | None | – | Gentamicin C complex | <50 |
| M. echinospora ∆K∆P | genK/genP disruption | – | JI-20A | 911 |
| M. echinospora JK1 | kanJ/kanK integration | PermE* | 2-OH-gentamicin C1 | 80 |
| M. echinospora HR2 | kanJ/kanK + gene replacement | PhrdB | 2-OH-gentamicin C1 | 880 |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1